molecular formula C9H9N3O B1591058 (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol CAS No. 748796-38-5

(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol

Cat. No.: B1591058
CAS No.: 748796-38-5
M. Wt: 175.19 g/mol
InChI Key: VJGBDROPWUIYLD-UHFFFAOYSA-N
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Description

(6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol: is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol typically involves the reaction of 6-bromo-3-pyridinemethanol with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form hydrogen bonds and participate in π-π interactions makes it valuable in the design of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its binding affinity to target proteins.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also makes it useful in catalysis and material science.

Comparison with Similar Compounds

  • (6-(1H-Pyrazol-1-YL)pyridin-2-YL)methanol
  • (6-(1H-Pyrazol-1-YL)pyridin-4-YL)methanol
  • (6-(1H-Pyrazol-1-YL)pyridin-3-YL)ethanol

Uniqueness: (6-(1H-Pyrazol-1-YL)pyridin-3-YL)methanol is unique due to the specific positioning of the pyrazole and pyridine rings, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the 3-position of the pyridine ring allows for specific interactions that are not possible with other isomers or analogs.

Properties

IUPAC Name

(6-pyrazol-1-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-7-8-2-3-9(10-6-8)12-5-1-4-11-12/h1-6,13H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGBDROPWUIYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580575
Record name [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748796-38-5
Record name [6-(1H-Pyrazol-1-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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